4-Bromo-3-methylisoindolin-1-one
Description
4-Bromo-3-methylisoindolin-1-one is a heterocyclic compound featuring an isoindolinone core substituted with a bromine atom at position 4 and a methyl group at position 3. Its molecular formula is C₉H₈BrNO, with a molecular weight of 242.07 g/mol. The bromine atom enhances reactivity for cross-coupling reactions, while the methyl group influences steric and electronic properties, affecting solubility and biological activity .
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-bromo-3-methyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H8BrNO/c1-5-8-6(9(12)11-5)3-2-4-7(8)10/h2-5H,1H3,(H,11,12) |
InChI Key |
KEZOMJPRLDOWLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC=C2Br)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Vapor-Phase Bromination of Methyl-Substituted Aromatic Precursors
Vapor-phase bromination has emerged as a high-efficiency method for introducing bromine atoms into aromatic systems while minimizing dihalogenation byproducts. The patent EP0420556A2 details an optimized vapor-phase bromination process for 3-methylanisole to produce 4-bromo-3-methylanisole, which shares structural similarities with the target compound’s aromatic moiety.
Reaction Apparatus and Conditions
The process employs a vacuum reactor system with precise temperature and pressure controls:
- Pressure : 10–200 mm Hg (optimized at 50 mm Hg)
- Temperature : 50–100°C (reaction zone)
- Reactants : 3-Methylanisole (excess vapor) and bromine gas
- Key Equipment : Reflux column, glycol-cooled condenser (-15°C), and glass wool demister.
Under these conditions, 3-methylanisole vapor reacts with bromine gas, achieving >95% conversion to 4-bromo-3-methylanisole with <2% dibrominated impurities. This method eliminates solvent use and simplifies purification, making it industrially scalable.
Table 1: Performance Metrics of Vapor-Phase Bromination
| Parameter | Value |
|---|---|
| Conversion Efficiency | 95–98% |
| Selectivity (4-bromo) | 97% |
| Dibrominated Byproducts | 1–2% |
| Throughput Capacity | 5–10 kg/h (lab-scale) |
Adaptability to Isoindolinone Systems
For 4-bromo-3-methylisoindolin-1-one synthesis, a similar vapor-phase approach could brominate a methyl-substituted isoindolinone precursor. Key modifications would include:
Nitrile Reduction and Cyclization Pathways
The synthesis of 4-bromo-3-methylbenzaldehyde (Ambeed, 78775-11-8) via diisobutylaluminum hydride (DIBAL-H) reduction of 4-bromo-3-methylbenzonitrile offers a template for constructing aldehyde intermediates critical to isoindolinone formation.
Stepwise Synthesis Protocol
Nitrile Reduction :
Cyclization to Isoindolinone :
- Reagents : Aldehyde intermediate, ammonium acetate, acetic acid
- Conditions : Reflux (120°C, 12–24 hours)
- Mechanism : Acid-catalyzed cyclocondensation to form the lactam ring.
Table 2: Optimization of Cyclization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–130°C | Maximizes ring closure |
| Reaction Time | 12–18 hours | Balances completion vs. degradation |
| Catalyst Loading | 10 mol% AcOH | Enhances reaction rate |
Bromination-Cyclization Tandem Approach
Combining bromination and cyclization into a one-pot process could streamline synthesis:
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adapting vapor-phase bromination for continuous flow systems enhances scalability:
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methylisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of isoindoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of 4-substituted-3-methylisoindolin-1-one derivatives.
Oxidation Reactions: Formation of isoindolinone derivatives with additional functional groups.
Reduction Reactions: Formation of isoindoline derivatives.
Scientific Research Applications
4-Bromo-3-methylisoindolin-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylisoindolin-1-one is primarily based on its ability to interact with biological targets through its bromine and carbonyl functional groups. The bromine atom can participate in halogen bonding, while the carbonyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent positions or functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:
Table 1: Comparative Data for 4-Bromo-3-methylisoindolin-1-one and Analogs
Key Differences and Implications
4-Bromo-6-hydroxyisoindolin-1-one (C6 hydroxyl) increases polarity and hydrogen-bonding capacity, making it more water-soluble than the methyl-substituted derivative .
Functional Groups :
- The benzylidene group in (Z)-4-bromo-3-(4-isopropylbenzylidene)-1-methylindolin-2-one introduces π-conjugation, shifting absorption/emission spectra for optoelectronic applications .
- Hydroxyl vs. Methyl : 4-Bromo-3-hydroxyisoindolin-1-one’s hydroxyl group enables hydrogen bonding and acidity (pKa ~10), whereas the methyl group in 4-Bromo-3-methylisoindolin-1-one enhances lipophilicity (LogP ~1.5 vs. ~2.0) .
Synthetic Accessibility: 4-Bromo-3-methylisoindolin-1-one derivatives are synthesized via condensation reactions (e.g., refluxing with aldehydes in ethanol/pyridine) . Hydroxyl-substituted analogs often require protective group strategies to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
